molecular formula C9H7NO4 B1295147 1-(4-Nitrophenyl)propane-1,2-dione CAS No. 6159-25-7

1-(4-Nitrophenyl)propane-1,2-dione

Cat. No. B1295147
CAS RN: 6159-25-7
M. Wt: 193.16 g/mol
InChI Key: WCQBWJSIZYUMDJ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)propane-1,2-dione (NPD) is an organic compound that has been used in a variety of scientific research applications. It is a yellow crystalline solid that can be synthesized from p-nitrobenzaldehyde and propanedione. NPD is a versatile compound with a wide range of applications in fields such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Crystal and Molecular Structures

A study by Bahmanova et al. (2019) explored novel compounds derived from β-diketones, which include variants of 1-(4-Nitrophenyl)propane-1,2-dione. These compounds were analyzed using X-ray diffraction, revealing monoclinic crystal structures. The study compared structural data of these compounds to previously reported data, providing insights into their molecular architecture (Bahmanova et al., 2019).

Antibacterial Properties

Kabra et al. (2014) synthesized different derivatives of 1,3-diarylpropane-1,3-diones, including this compound, and evaluated their antibacterial properties. These compounds showed potential as antibacterial agents, emphasizing the importance of this compound derivatives in medicinal chemistry (Kabra et al., 2014).

Chemosensor Applications

Subhasri and Anbuselvan (2014) conducted a study involving intramolecular charge transfer chromophores derived from β-diketones, including this compound. These compounds were used as chemosensors for detecting Co2+ ions, showcasing their potential in environmental and biological monitoring (Subhasri & Anbuselvan, 2014).

Solid State Structural Relation and Binary Melting Phase Diagram

Gönczi et al. (2014) explored the solid-state structures and binary melting phase diagrams of derivatives of this compound. This study provides valuable information on the physical properties of these compounds, contributing to our understanding of their behavior in various states (Gönczi et al., 2014).

Tautomeric and Acid-Base Properties

Mahmudov et al. (2011) investigated the structural, tautomeric, and acid-base properties of azoderivatives of β-diketones, including this compound. Their findings contribute to a deeper understanding of the chemical behavior of these compounds in various environments (Mahmudov et al., 2011).

Fluorescent Properties in Europium Complexes

Ma Kunpen (2015) synthesized new Eu(III) complexes using ligands derived from this compound. These complexes displayed characteristic emissions of europium ions, indicating the potential of these compounds in the development of new fluorescent materials (Ma Kunpen, 2015).

Safety and Hazards

1-(4-Nitrophenyl)propane-1,2-dione is harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-nitrophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQBWJSIZYUMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977177
Record name 1-(4-Nitrophenyl)propane-1,2-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6159-25-7
Record name 1-(4-Nitrophenyl)-1,2-propanedione
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Record name 6159-25-7
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Record name 1-(4-Nitrophenyl)propane-1,2-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)propane-1,2-dione
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Record name 1-(4-Nitrophenyl)-1,2-propanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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